N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE
Brand Name: Vulcanchem
CAS No.: 5424-17-9
VCID: VC1970550
InChI: InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3
SMILES: CC(C1=CC=CC=C1)NCCN
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE

CAS No.: 5424-17-9

Cat. No.: VC1970550

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE - 5424-17-9

Specification

CAS No. 5424-17-9
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name N'-(1-phenylethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3
Standard InChI Key PPLYZPAMMOECNS-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NCCN
Canonical SMILES CC(C1=CC=CC=C1)NCCN

Introduction

Chemical Identity and Nomenclature

N-(1-phenylethyl)ethane-1,2-diamine is a diamine derivative with specific identifiers that facilitate its recognition in chemical databases and literature.

Basic Identifiers

The compound has several formal and alternative names that appear in scientific literature:

Identifier TypeInformation
Primary NameN-(1-phenylethyl)ethane-1,2-diamine
IUPAC NameN'-(1-phenylethyl)ethane-1,2-diamine
CAS Registry Numbers5424-17-9, 99516-99-1
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
PubChem CID224582

Alternative Names

The compound is also known by several synonyms in the chemical literature:

  • N-(alpha-Methylbenzyl)ethylenediamine

  • (2-aminoethyl)(1-phenylethyl)amine

  • N-(.alpha.-Methylbenzyl)-ethylenediamine

This variety of nomenclature reflects the compound's presence across different research domains and chemical applications, highlighting its versatility in both academic and industrial contexts.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-(1-phenylethyl)ethane-1,2-diamine is essential for predicting its behavior in various applications and reaction conditions.

Physical Properties

The compound exhibits distinct physical characteristics that influence its handling and application potential:

PropertyValue
Physical StateSolid
Density0.974 g/cm³
Boiling Point263.6°C at 760 mmHg
Flash Point130.6°C
Refractive Index1.531

These properties indicate that N-(1-phenylethyl)ethane-1,2-diamine is a relatively stable compound with a high boiling point, suggesting potential applications in processes requiring thermal stability .

Structural Characteristics

The molecular structure of N-(1-phenylethyl)ethane-1,2-diamine features:

  • An ethane-1,2-diamine backbone

  • A phenylethyl substituent on one of the nitrogen atoms

  • A stereocenter at the carbon connecting the phenyl group

  • Two amine functional groups with different substitution patterns

This structural arrangement contributes to the compound's reactivity profile, particularly its potential for coordination with metal ions and participation in various organic transformations.

Chemical Identifiers and Structural Representations

For computational and database purposes, the compound is represented by several standardized identifiers:

Identifier TypeValue
InChIInChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3
InChIKeyPPLYZPAMMOECNS-UHFFFAOYSA-N
SMILESCC(C1=CC=CC=C1)NCCN
Canonical SMILESCC(C1=CC=CC=C1)NCCN

These representations facilitate the compound's identification across chemical databases and computational chemistry platforms .

Synthesis Methods

Multiple synthetic routes can be employed to prepare N-(1-phenylethyl)ethane-1,2-diamine, each with specific advantages depending on the required purity, scale, and available starting materials.

Conventional Synthetic Approaches

Traditional methods for synthesizing N-(1-phenylethyl)ethane-1,2-diamine typically involve:

  • Reductive amination reactions between ethylenediamine and acetophenone

  • Nucleophilic substitution reactions of protected ethylenediamine derivatives with suitable phenylethyl electrophiles

  • Selective monoalkylation of ethylenediamine with appropriate phenylethyl precursors

These methods generally require careful control of reaction conditions to avoid over-alkylation and formation of undesired side products.

Photocatalytic Synthesis

Recent advances in synthetic methodology have introduced photocatalytic approaches for preparing N-(1-phenylethyl)ethane-1,2-diamine and related compounds:

The visible-light-induced synthesis utilizes:

  • Iridium photocatalysts such as {Ir[dF(CF3)ppy]2bpy}PF6

  • Starting imines prepared according to literature procedures

  • Solvents like DMA (dimethylacetamide)

  • Blue LED irradiation (λmax = 455 nm)

This synthetic procedure typically follows this general protocol:

  • Combination of starting imine (0.2 mmol), amine substrate (0.6 mmol), and photocatalyst (0.002 mmol, 1.0 mol%)

  • Addition of solvent and degassing via freeze-pump-thaw method

  • Irradiation with blue LEDs for 2 hours at room temperature

  • Quenching, extraction, and purification by silica gel column chromatography

This photocatalytic approach offers advantages in terms of mild reaction conditions, functional group tolerance, and potential for scalability.

Applications and Significance

N-(1-phenylethyl)ethane-1,2-diamine has diverse applications across several chemical and biological domains.

Pharmaceutical Applications

The compound shows potential in pharmaceutical applications due to its unique structure and properties:

  • As a building block in the synthesis of bioactive compounds

  • Potential modulation of fatty acid amide hydrolase (FAAH) activity when incorporated into more complex structures

  • Structural similarity to compounds with demonstrated biological activities

In particular, the ethylenediamine backbone is found in compounds that exhibit various pharmacological effects, including:

  • Anti-inflammatory activity

  • Analgesic properties

  • Potential for treating metabolic disorders

Chemical Applications

In synthetic chemistry, N-(1-phenylethyl)ethane-1,2-diamine serves several important functions:

  • As a ligand in coordination chemistry

  • As an intermediate in the synthesis of more complex nitrogen-containing compounds

  • As a bifunctional nucleophile in various organic transformations

  • As a precursor for the preparation of imidazoline derivatives

The compound's dual amine functionalities make it particularly versatile for sequential derivatization strategies in complex molecule synthesis.

Research Interest

The research significance of N-(1-phenylethyl)ethane-1,2-diamine extends to:

  • Studies of chiral induction in asymmetric synthesis

  • Development of novel synthetic methodologies

  • Investigation of structure-activity relationships in biological systems

  • Exploration of metal-ligand interactions for catalysis applications

These diverse areas of interest highlight the compound's multifaceted utility in both applied and fundamental research contexts.

Comparison with Related Compounds

Understanding N-(1-phenylethyl)ethane-1,2-diamine in the context of related compounds provides valuable insights into structure-property relationships.

Structural Analogs

Several structural analogs of N-(1-phenylethyl)ethane-1,2-diamine have been described in the literature:

CompoundMolecular FormulaMolecular WeightDistinguishing Features
N'-(1-phenylethyl)ethane-1,2-diamineC₁₀H₁₆N₂164.25 g/molSingle phenylethyl substituent
N,N'-bis(1-phenylethyl)ethane-1,2-diamineC₁₈H₂₄N₂268.40 g/molTwo phenylethyl substituents
N'-phenylethane-1,2-diamineC₈H₁₂N₂136.19 g/molSingle phenyl substituent without methyl group
N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamineC₁₂H₂₀N₂192.30 g/molAdditional methyl and extended propyl chain

This structural diversity enables fine-tuning of properties for specific applications, with each analog offering distinct reactivity profiles and physicochemical characteristics .

Functional Properties Comparison

The functional properties of these compounds vary based on their structural features:

CompoundSolubility ProfileBasicityCoordination Ability
N-(1-phenylethyl)ethane-1,2-diamineModerate solubility in organic solventsPrimary and secondary amine functionalitiesModerate chelating ability
N,N'-bis(1-phenylethyl)ethane-1,2-diamineEnhanced lipophilicityTwo secondary amine functionalitiesEnhanced steric hindrance for coordination
N,N-dibenzyl-1-phenyl-ethane-1,2-diamineHigh lipophilicityHighly substituted nitrogen centersSignificant steric effects

These differences in functional properties make each compound suitable for specific applications, from catalyst development to pharmaceutical research .

Current Research and Future Directions

The ongoing research involving N-(1-phenylethyl)ethane-1,2-diamine points to several promising directions for future investigation.

Emerging Synthetic Applications

Recent developments in synthetic methodology highlight potential new applications:

  • Photocatalytic functionalization for selective derivatization

  • Green chemistry approaches for more sustainable synthesis

  • Continuous flow chemistry for scaled production

  • Stereoselective synthesis of optically pure variants

The continued refinement of these methodologies may expand the accessibility and utility of N-(1-phenylethyl)ethane-1,2-diamine in organic synthesis.

Biological Activity Exploration

Investigation of biological activities remains an area of active interest:

  • Structure-activity relationship studies in the context of FAAH inhibition

  • Exploration of potential applications in treating inflammatory conditions

  • Investigation of neuroprotective properties

  • Assessment of potential in metabolic disorder treatments

These biological investigations may uncover new therapeutic applications for compounds containing the N-(1-phenylethyl)ethane-1,2-diamine scaffold.

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